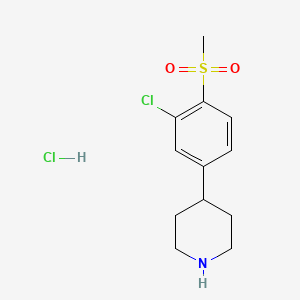

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride

Description

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride is a piperidine derivative featuring a chlorinated and methylsulfonyl-substituted aromatic ring. The chlorine substituent may further contribute to steric and electronic effects, though direct data on this compound’s applications or biological activity remain unspecified in the evidence.

Properties

IUPAC Name |

4-(3-chloro-4-methylsulfonylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S.ClH/c1-17(15,16)12-3-2-10(8-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSABXKVFVBIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C2CCNCC2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride typically involves the reaction of 3-chloro-4-(methylsulfonyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenylpiperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

-

Analgesics and Anti-inflammatory Agents :

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride serves as a lead compound in the design and synthesis of new analgesics and anti-inflammatory drugs. Its derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways. Some derivatives have shown selective inhibition towards COX-2, indicating potential for targeted anti-inflammatory therapies. -

Cancer Therapy :

Research indicates that this compound may exhibit anti-cancer properties. For instance, derivatives containing similar piperidine structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies have shown that certain compounds can induce apoptosis in cancer cells by upregulating key proteins involved in cell death pathways . -

Neurological Disorders :

The compound's structural characteristics suggest potential applications in treating neurological disorders. Similar piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of dementia and other cognitive impairments. These compounds may modulate receptor activity, offering therapeutic benefits in managing symptoms associated with these conditions .

Research Applications

-

In Vitro Studies :

The compound has been utilized in various in vitro studies to assess its biological activities. For example, it has been screened for antiviral, anticancer, and anti-inflammatory activities by evaluating its effects on different cell lines under controlled laboratory conditions . -

Structure-Activity Relationship (SAR) Studies :

The unique structure of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride allows researchers to conduct SAR studies to identify the relationship between chemical structure and biological activity. This approach helps refine drug design by optimizing efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and available physicochemical data for 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride and related piperidine derivatives:

Key Observations:

- Substituent Effects: The methylsulfonyl group in the target compound distinguishes it from methoxy () or diphenylmethoxy () derivatives, likely enhancing polarity and stability compared to halogenated analogs like 4-[(3-chlorophenyl)methylene]piperidine HCl .

- Pharmacological Activity: Meperidine HCl () is a clinically used opioid, whereas the target compound’s bioactivity remains uncharacterized in the evidence. Structural differences (e.g., ester vs. sulfonyl groups) suggest divergent mechanisms of action.

Biological Activity

4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a chlorinated phenyl group and a methylsulfonyl moiety, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride exhibits various biological activities, primarily in the context of anti-cancer effects and enzyme inhibition.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The presence of the methylsulfonyl group enhances solubility and bioavailability, potentially leading to increased efficacy.

- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in cancer progression, impacting metabolic pathways that are crucial for tumor growth.

- Receptor Modulation : It could interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- Study on Anti-Cancer Activity : A series of piperidine derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Results showed that modifications similar to those in 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride led to significant reductions in cell viability, particularly in leukemia and solid tumor models .

- Neuroprotective Effects : Research involving animal models of neurodegeneration indicated that compounds with similar structures demonstrated protective effects against neuronal damage. This suggests a potential therapeutic role for 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride, it is useful to compare it with related compounds.

Table 2: Comparison with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride?

-

Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with substituted sulfonyl chlorides under alkaline conditions (e.g., triethylamine in dichloromethane). For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized using 4-methoxybenzenesulfonyl chloride and piperidine, followed by recrystallization or column chromatography for purification . Adjust reaction stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and monitor via TLC.

-

Characterization : Post-synthesis, confirm structure using LC/MS (e.g., [M+H]+ ion detection) and ¹H NMR (e.g., δ 1.5–2.5 ppm for piperidine protons). Purity ≥98% can be verified via HPLC with UV detection at 206–220 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may exhibit uncharacterized toxicity .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Moisture-sensitive; include desiccants like silica gel .

Q. What analytical techniques are critical for verifying structural integrity?

- Key Methods :

- ¹H/¹³C NMR : Identify aromatic (δ 7.0–8.0 ppm) and sulfonyl groups (δ 3.0–3.5 ppm for methylsulfonyl).

- LC/MS : Confirm molecular ion ([M+H]+ = ~297.2 amu) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S, and Cl content (theoretical: C 44.56%, H 5.09%, Cl 23.83%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. ICReDD’s workflow combines reaction path searches, experimental data feedback, and machine learning to reduce trial-and-error. For example, simulate sulfonyl-piperidine coupling energetics to identify optimal solvents (e.g., DMF vs. THF) or catalysts .

- Validation : Compare computed activation energies (ΔG‡) with experimental yields. Adjust parameters like temperature or base strength iteratively .

Q. What strategies resolve contradictions in bioactivity data across structurally similar piperidine derivatives?

- Methodology :

- SAR Studies : Systematically modify substituents (e.g., replace Cl with F or CH₃) and assay cytotoxicity (e.g., IC₅₀ in HeLa cells) or receptor binding (e.g., opioid receptor affinity) .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify trends in logP vs. activity. For example, logP >2.5 may correlate with enhanced BBB permeability but reduced solubility .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Protocols :

- Thermal Stability : Perform TGA/DSC to detect decomposition above 150°C.

- pH Stability : Incubate in buffers (pH 1–13) for 24–72 hours; monitor degradation via HPLC. Sulfonyl groups may hydrolyze under strongly acidic/basic conditions .

- Light Exposure : UV/Vis spectroscopy to track photodegradation (λmax shifts indicate structural changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.